

Spectroscopic and Synthetic Profile of 3-Methylbenzofuran-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carbaldehyde

Cat. No.: B170273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylbenzofuran-2-carbaldehyde**, a valuable building block in organic synthesis and pharmaceutical development. The document outlines available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a general synthetic approach and detailed experimental protocols for spectroscopic analysis.

Spectroscopic Data

The structural confirmation and purity of **3-Methylbenzofuran-2-carbaldehyde** ($C_{10}H_8O_2$) are typically determined using a combination of spectroscopic techniques. The following tables summarize the key data points available for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift (δ) ppm Range	Multiplicity
Aldehyde-H	9.8 – 10.0	Singlet
Aromatic-H	7.2 – 7.8	Multiplet
Methyl-H	2.4 – 2.6	Singlet

Note: The data presented is based on typical chemical shift ranges for similar compounds. A peer-reviewed, experimentally verified spectrum with precise, assigned chemical shifts is not readily available in the public domain.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ) ppm Range
C=O (Aldehyde)	185 - 195
Aromatic/Furan C	110 - 160
Methyl C	15 - 25

Note: This data is predictive and based on known chemical shift ranges for analogous structures. Detailed, experimentally confirmed ^{13}C NMR data for **3-Methylbenzofuran-2-carbaldehyde** is not currently available in published literature.

Table 3: IR Spectroscopic Data

Functional Group	Wavenumber (cm^{-1})
C=O Stretch (Aldehyde)	1680–1700
C-H Stretch (Aldehyde)	2800–2900
C-O-C (Furan)	1240–1260

Note: A gas-phase IR spectrum is available from the NIST WebBook.[\[1\]](#) The data in the table represents characteristic absorption bands.

Table 4: Mass Spectrometry Data

m/z	Interpretation
160	$[M]^+$ (Molecular Ion)
131	$[M - CHO]^+$
77	$[C_6H_5]^+$

Note: Fragmentation data is consistent with the structure of **3-Methylbenzofuran-2-carbaldehyde**.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data. The following sections outline standardized protocols for NMR, IR, and MS analysis.

Synthesis of 3-Methylbenzofuran-2-carbaldehyde

A common synthetic route to **3-Methylbenzofuran-2-carbaldehyde** involves a multi-step process starting from 3-chlorobenzofuran-2-carbaldehyde.^[2] This typically includes nucleophilic substitution to introduce the methyl group, potentially followed by other modifications and purification steps. A detailed, step-by-step, peer-reviewed protocol for this specific transformation is not widely available. General methods for the synthesis of benzofuran derivatives often involve the reaction of a substituted phenol with an α -halo ketone followed by cyclization, or through palladium-catalyzed coupling reactions.^[3]

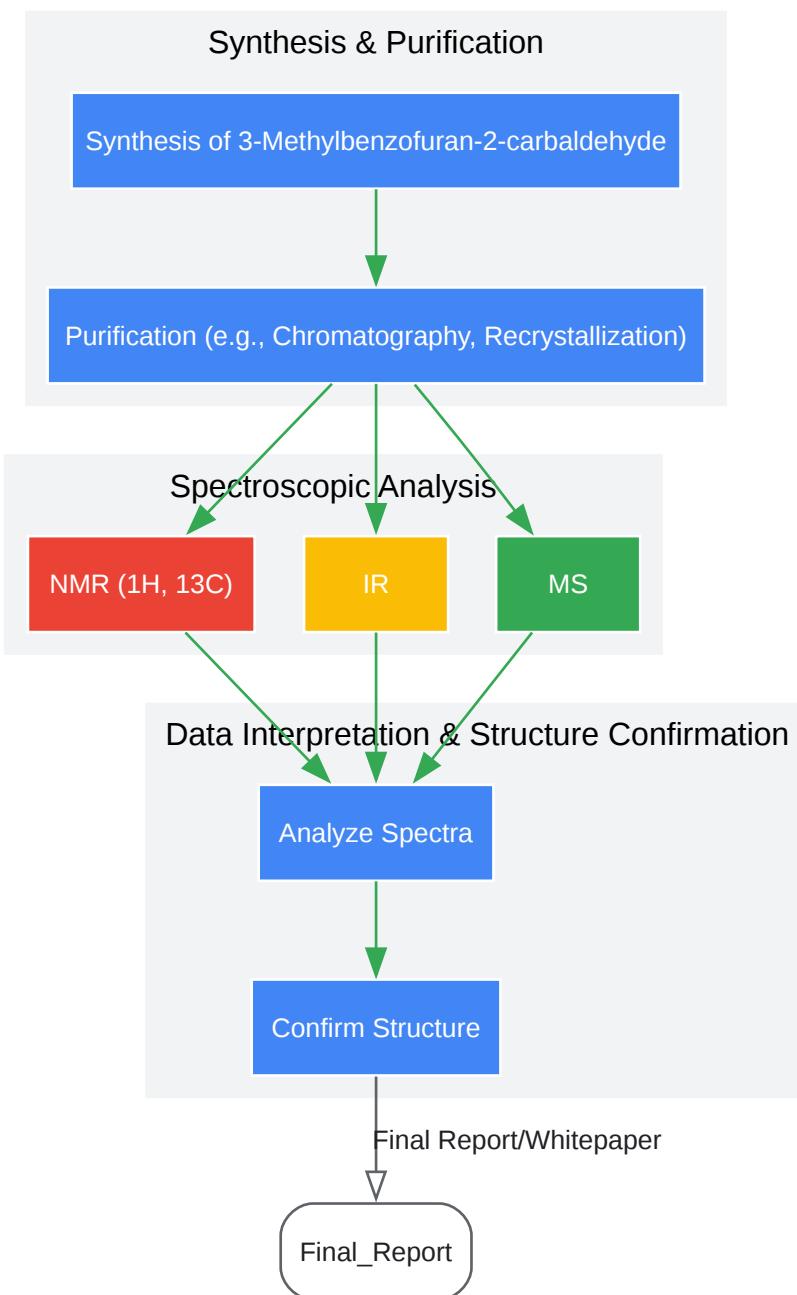
NMR Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of **3-Methylbenzofuran-2-carbaldehyde** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The solution should be free of any particulate matter.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ^{13}C , a higher number of scans is required compared to ^1H NMR.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.
 - KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr pellet should be acquired and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized organic compound like **3-Methylbenzofuran-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Methylbenzofuran-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170273#3-methylbenzofuran-2-carbaldehyde-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com